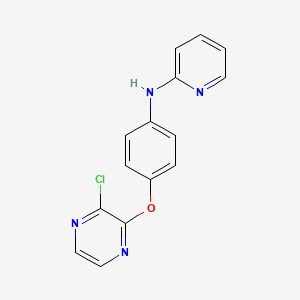

N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine

CAS No.: 1206970-13-9

Cat. No.: VC13444840

Molecular Formula: C15H11ClN4O

Molecular Weight: 298.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206970-13-9 |

|---|---|

| Molecular Formula | C15H11ClN4O |

| Molecular Weight | 298.73 g/mol |

| IUPAC Name | N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20) |

| Standard InChI Key | LDYLVUWDLXEWSK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl |

| Canonical SMILES | C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 298.73 g/mol . Its structure integrates three aromatic systems:

-

A pyridine ring (CHN) at the core, providing electron-rich sites for hydrogen bonding.

-

A para-substituted phenyl group connected via an ether bond to a 3-chloropyrazine ring, introducing steric and electronic complexity .

The chloropyrazine moiety enhances electrophilicity, potentially improving interactions with biological targets such as kinases or viral proteases .

Spectral and Computational Data

Synthesis and Availability

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazine derivatives are typically synthesized through:

-

Nucleophilic Aromatic Substitution: Reacting 3-chloropyrazine with 4-aminophenol derivatives under basic conditions to form the ether linkage .

-

Buchwald–Hartwig Amination: Coupling halogenated pyridines with aryl amines in the presence of palladium catalysts .

A representative protocol for similar compounds involves refluxing intermediates in ethanol with sodium ethoxide, followed by recrystallization from dimethylformamide (DMF) .

Research Findings on Structural Analogs

Role of the Chloropyrazine Group

The 3-chloro substituent on pyrazine is critical for:

-

Electrophilic Reactivity: Facilitating covalent interactions with cysteine residues in target proteins .

-

Solubility Modulation: Balancing lipophilicity for membrane permeability .

Impact of the Pyridine-Phenyl Linkage

The -phenylpyridin-2-amine moiety contributes to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume